Product packaging for Acyl piperidine derivative 1(Cat. No.:)

Acyl piperidine derivative 1

Cat. No.: B10832830
M. Wt: 393.5 g/mol
InChI Key: FDUHADIZUWTWAZ-UHFFFAOYSA-N
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Description

Acyl piperidine derivative 1 features a piperidine heterocycle, a six-membered ring with one nitrogen atom, which is a fundamental scaffold in medicinal chemistry . This structure is a pivotal cornerstone in the production of pharmaceuticals, with its derivatives present in more than twenty classes of approved drugs . Researchers value this compound for its role as a synthetic building block in developing new therapeutic agents. Piperidine-based compounds have demonstrated a wide spectrum of pharmacological activities in scientific studies, including potential as anticancer, antiviral, and antimicrobial agents . For instance, similar structures have been investigated as HSP70 inhibitors for breast cancer research and as P2X7 receptor antagonists with antitumor effects . The mechanism of action for related compounds often involves the modulation of crucial cellular signaling pathways, such as STAT-3, NF-κB, and PI3k/Akt, which can lead to the induction of apoptosis in cancer cells . In synthesis, modern approaches for creating piperidine derivatives often involve advanced catalytic methods, such as hydrogenation using cobalt, ruthenium, or palladium catalysts, to achieve high selectivity and functional group tolerance . The primary research value of this compound lies in its utility as a versatile intermediate for constructing biologically active molecules, facilitating the exploration of new chemical space in drug discovery campaigns . It is also a key fragment in the development of potential PET tracers for imaging enzymes like cholesterol 24-hydroxylase (CYP46A1) in the brain . This product is supplied for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H31N3O2 B10832830 Acyl piperidine derivative 1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H31N3O2

Molecular Weight

393.5 g/mol

IUPAC Name

cyclohexyl-[4-[1-hydroxy-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethyl]piperidin-1-yl]methanone

InChI

InChI=1S/C24H31N3O2/c28-23(14-21-19-8-4-5-9-20(19)22-15-25-16-27(21)22)17-10-12-26(13-11-17)24(29)18-6-2-1-3-7-18/h4-5,8-9,15-18,21,23,28H,1-3,6-7,10-14H2

InChI Key

FDUHADIZUWTWAZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC(CC2)C(CC3C4=CC=CC=C4C5=CN=CN35)O

Origin of Product

United States

Synthetic Strategies for Acyl Piperidine Derivatives

Fundamental Methodologies for Piperidine (B6355638) Ring Construction

The synthesis of the piperidine ring, the central structural element of "Acyl piperidine derivative 1," can be achieved through a variety of intramolecular cyclization strategies. These methods involve the formation of a carbon-nitrogen or carbon-carbon bond to close a six-membered ring from an acyclic precursor. The choice of strategy often depends on the desired substitution pattern, stereochemical outcome, and the functional group tolerance of the reaction.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful and widely employed strategy for the synthesis of heterocyclic systems, including the piperidine ring. By tethering the reacting partners, the entropic barrier to cyclization is reduced, often leading to efficient and selective ring formation.

Electrophilic cyclization involves the attack of a nucleophilic nitrogen atom onto an electrophilic carbon center within the same molecule. This approach is versatile and can be initiated by various electrophiles. For instance, the iodocyclization of unsaturated tosylamides, promoted by the oxidation of potassium iodide with Oxone, yields N-tosyl iodopiperidines in good yields organic-chemistry.org. Another strategy involves the formation of a (thiomethyl)methyl carbenium ion from dimethyl sulfoxide (DMSO) under mild conditions, which then reacts with homoallylic amines to generate 4-chloropiperidines organic-chemistry.org. These reactions provide functionalized piperidine rings that can be further elaborated to access complex targets like "this compound."

Key features of electrophilic cyclization for piperidine synthesis include:

Versatility: A wide range of electrophiles and nucleophiles can be employed.

Functional Group Tolerance: Many protocols are compatible with various functional groups.

Stereocontrol: The stereochemistry of the starting material can often influence the stereochemical outcome of the cyclization.

Precursor TypeReagentsProductYield (%)Reference
Unsaturated TosylamideKI, OxoneN-Tosyl IodopiperidineGood organic-chemistry.org
Homoallylic AmineDMSO, HCl·DMPU4-ChloropiperidineGood organic-chemistry.org

Table 1: Examples of Electrophilic Cyclization for Piperidine Synthesis

Radical cyclization offers a powerful alternative for the construction of the piperidine ring, particularly for the formation of C-C bonds. These reactions typically involve the generation of a radical species that subsequently adds to an unsaturated bond within the same molecule. A notable approach is the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters, which can produce polysubstituted piperidines nih.govacs.orgfigshare.combirmingham.ac.uk. The diastereoselectivity of these reactions can be influenced by the nature of the radical stabilizing group and the reaction conditions nih.govacs.orgfigshare.combirmingham.ac.uk. For instance, the cyclization of a (triethylsilyl)vinyl-stabilized radical can proceed with high diastereoselectivity nih.govacs.org.

Furthermore, radical-mediated C-H amination/cyclization of linear amines provides another avenue to piperidines nih.gov. These reactions can be initiated through various methods, including electrolysis and copper catalysis nih.gov. A cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes has also been developed, yielding various piperidines in good yields nih.govmdpi.com.

PrecursorInitiator/CatalystKey FeaturesYield (%)Diastereomeric RatioReference
7-substituted-6-aza-8-bromooct-2-enoates(TMS)3SiHHigh diastereoselectivityup to 90up to >99:1
Linear Amino-aldehydesCobalt(II) catalystEffective for various piperidinesGoodN/A nih.govmdpi.com
1,6-enynesTriethylboraneComplex radical cascadeN/AN/A nih.gov

Table 2: Research Findings in Radical Cyclization for Piperidine Synthesis

The intramolecular aza-Michael addition is a highly effective method for constructing the piperidine ring, involving the conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl compound or a related Michael acceptor nih.gov. This strategy is particularly powerful when organocatalysis is employed, allowing for the enantioselective synthesis of substituted piperidines mdpi.comnih.govscholaris.ca. Chiral cinchona-based primary-tertiary diamines, in combination with a co-catalyst such as trifluoroacetic acid (TFA), have been shown to catalyze the intramolecular aza-Michael addition of enone carbamates to afford 2-substituted piperidines in high yields and with excellent enantioselectivity nih.gov.

The efficiency of the aza-Michael addition can be influenced by the nature of the nitrogen nucleophile, with carbamates, sulfonamides, and amides being suitable Michael donors rsc.org. The reaction proceeds through the activation of the unsaturated system, often via the formation of an iminium ion intermediate when using organocatalysts nih.govrsc.org.

Catalyst SystemSubstrateProductYield (%)Enantiomeric Excess (ee %)Reference
Chiral Cinchona-based Diamine / TFAEnone Carbamate (B1207046)2-Substituted Piperidine75-95up to 99 nih.gov
Quinoline Organocatalyst / TFAN-tethered alkene2,5-Disubstituted PiperidineGoodHigh mdpi.com

Table 3: Organocatalytic Intramolecular Aza-Michael Additions for Piperidine Synthesis

The aza-silyl-Prins reaction is a powerful cyclization method for the synthesis of tetrahydropyridines, which are immediate precursors to piperidines. This reaction involves the condensation of a homoallylic amine containing a vinylsilane with an aldehyde, promoted by a Lewis acid acs.org. The reaction proceeds through an iminium ion intermediate, followed by cyclization and elimination of the silyl group to form a double bond, which can be subsequently reduced to the piperidine acs.org. A significant advancement in this area is the development of the first asymmetric aza-silyl-Prins reaction, which utilizes a novel chiral auxiliary on the homoallylic amine to produce piperidine derivatives in high yields and as single enantiomers acs.orgnih.govsoton.ac.uk. This method provides access to valuable and diverse piperidines and their derivatives, such as pipecolic acid nih.govsoton.ac.uk.

Amine SubstrateAldehydeLewis AcidKey FeatureYieldStereoselectivityReference
Chiral Auxiliary-Homoallylic AmineVariousVariousFirst asymmetric versionHighSingle enantiomer acs.orgnih.govsoton.ac.uk
Vinylsilane-containing Homoallylic AmineVariousIndium TrichlorideHighly efficientHigh2,6-trans isomer acs.org

Table 4: Key Findings in Intramolecular Silyl-Prins Reactions for Piperidine Synthesis

Ring-closing metathesis (RCM) has emerged as a robust and versatile tool for the synthesis of a wide array of carbo- and heterocyclic systems, including the piperidine core of "this compound". This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs and Hoveyda-Grubbs catalysts, involves the intramolecular reaction of a diene to form a cyclic olefin and a small volatile alkene like ethylene semanticscholar.orgresearchgate.netyoutube.com. The success of RCM in piperidine synthesis is often dependent on the nature of the nitrogen protecting group, as basic nitrogen atoms can sometimes interfere with the catalyst's activity semanticscholar.org. To circumvent this, nitrogen atoms are often protected as amides or carbamates.

The application of RCM has been instrumental in the total synthesis of numerous piperidine and pyrrolidine natural alkaloids researchgate.net. The reaction conditions, including the choice of catalyst and solvent, can be optimized to achieve high yields and selectivity. For example, second-generation Grubbs and Hoveyda-Grubbs catalysts have shown high efficiency in these transformations semanticscholar.orgbeilstein-journals.org.

CatalystSubstrateProductYield (%)Reference
Grubbs II catalystFluorinated dialkenyl N-Boc aminesN-Boc tetrahydropyridine (B1245486)N/A semanticscholar.org
Hoveyda-Grubbs 2nd generationα,β-unsaturated amideDihydropyridinoneN/A
Grubbs catalystDiene-containing aminesTetrahydropyridineGood to Excellent nih.gov

Table 5: Application of Ring-Closing Metathesis in Piperidine Synthesis

Intermolecular Approaches to Piperidine Synthesis

Intermolecular strategies for synthesizing the piperidine core involve the assembly of the ring from two or more separate molecular components. These methods are valued for their convergence and ability to rapidly build molecular complexity.

Reductive amination is a cornerstone of amine synthesis and provides a powerful method for constructing the piperidine skeleton. acs.org A particularly effective strategy is the double reductive amination (DRA) of dicarbonyl compounds, which forms the heterocyclic ring in a single, efficient step. chim.it This "one-pot" reaction typically involves a cascade of four steps: initial imine formation, reduction to an amino group, subsequent intramolecular cyclization to a cyclic imine (or enamine), and a final reduction to yield the piperidine ring. chim.it

This approach is highly versatile due to the wide availability of both the dicarbonyl substrates and the amine nitrogen source. chim.it For instance, sugar-derived dialdehydes or ketoaldehydes are often used to ensure specific stereochemical outcomes in the final product. chim.it The reaction can be performed with various reducing agents under different conditions.

Table 1: Examples of Reductive Amination for Piperidine Synthesis

Dicarbonyl Substrate Amine Source Reducing Agent/Catalyst Product Yield Reference
Pentadialdose Ammonia H₂ (35 atm), Catalyst Mono-protected Isofagomine 78% chim.it
Aldehyde Piperidine NaBH₃(CN), Acetic Acid N-substituted Piperidine - researchgate.net

Data sourced from multiple studies to illustrate the versatility of the method.

Cycloaddition reactions offer a powerful and stereocontrolled route to the piperidine ring by forming multiple carbon-carbon or carbon-nitrogen bonds in a concerted or stepwise fashion. The hetero-Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example where an aza-diene (e.g., an imine) reacts with a dienophile to construct the six-membered ring. dtic.mil

Another significant approach is the intramolecular nitrone dipolar cycloaddition. iupac.org This method involves generating a nitrone and an alkene within the same molecule, which then undergo a cycloaddition to form a bicyclic isoxazolidine intermediate. Subsequent reductive cleavage of the N-O bond reveals the desired substituted piperidine. iupac.org These reactions can be catalyzed by Lewis acids to enhance reactivity and control stereoselectivity. rsc.org

Table 2: Selected Cycloaddition Strategies for Piperidine Synthesis

Reaction Type Reactants Catalyst/Conditions Key Feature Reference
[4+2] Cycloaddition Donor-Acceptor Cyclobutanes + Iminooxindoles Sc(OTf)₃ Access to spiro[piperidine-3,2′-oxindoles] rsc.org
Intramolecular Nitrone Cycloaddition Tethered Nitrone and Alkene Thermal Stereocontrolled synthesis of polyhydroxylated piperidines iupac.org

This table highlights different cycloaddition methodologies used in piperidine synthesis.

The formation of the piperidine ring via nucleophilic substitution is a classical and reliable strategy. These reactions typically involve the intramolecular cyclization of a linear precursor containing a nucleophilic amine at one end and an electrophilic carbon with a suitable leaving group at the other. nih.gov A common approach is the reaction of a primary amine with a 1,5-dihaloalkane. nih.gov

Tandem reactions, such as SN2-Michael additions, have also been developed for the preparation of six-membered nitrogen heterocycles. dtic.mil In one example, an alkyl 7-iodoacrylate undergoes a Michael addition with an amine, followed by an intramolecular nucleophilic displacement to close the ring. dtic.mil While effective, methods using highly reactive alkylating agents like dihaloalkanes can present challenges related to genotoxicity. nih.gov

The reduction of readily available pyridine (B92270) precursors is one of the most common and direct methods for synthesizing the piperidine scaffold. nih.govnih.gov This transformation can be achieved through catalytic hydrogenation under various conditions, often employing transition metal catalysts. nih.govyoutube.com

Both heterogeneous and homogeneous catalysts are effective. Heterogeneous systems frequently use metals like palladium, platinum, or rhodium on a carbon support. acs.orgnih.gov Homogeneous catalysts, such as iridium(III) complexes, have also been developed for robust and selective ionic hydrogenation of pyridines. chemrxiv.org A significant challenge in this approach is the aromatic stability of the pyridine ring and its potential to poison the catalyst. chemrxiv.orgdicp.ac.cn Consequently, reactions may require harsh conditions, such as high pressures and temperatures. nih.gov However, recent advancements have enabled pyridine hydrogenation under much milder, and even electrochemical, conditions. nih.govacs.org The choice of catalyst and conditions is crucial for achieving high yields and, particularly in the case of substituted pyridines, for controlling stereoselectivity and preventing side reactions like hydrodefluorination. nih.gov

Table 3: Comparison of Catalytic Systems for Pyridine Hydrogenation

Catalyst System Substrate Example Conditions Key Advantages Reference
Rhodium on Carbon Pyridine Electrocatalytic, AEM electrolyzer Milder conditions, high current efficiency nih.govacs.org
Iridium(III) Complex Substituted Pyridines Ionic Hydrogenation Tolerates sensitive functional groups (nitro, bromo, etc.) chemrxiv.org
Pd(OH)₂ on Carbon 3-Fluoropyridine H₂, aq. HCl, MeOH Selective for fluorinated pyridines, avoids hydrodefluorination nih.gov

This table summarizes modern catalytic methods for the reduction of pyridines to piperidines.

N-Acylation Methodologies for Piperidine Derivatives

Once the piperidine ring is synthesized, the final step in producing an acyl piperidine derivative is the formation of an amide bond at the secondary amine. This is a fundamental and typically high-yielding transformation in organic chemistry.

Direct acylation involves the reaction of the piperidine nitrogen with an activated carboxylic acid derivative. The most common acylating agents are acyl chlorides and acid anhydrides. orientjchem.org The reaction proceeds via nucleophilic attack of the piperidine's nitrogen atom on the electrophilic carbonyl carbon of the acylating agent. smolecule.com

These reactions are generally carried out in an organic solvent and often in the presence of a base, such as pyridine or triethylamine. smolecule.com The base serves to neutralize the acidic byproduct (e.g., HCl from an acyl chloride), driving the reaction to completion. stackexchange.com In recent years, more environmentally friendly, catalyst-free, and solvent-free methods have also been developed, particularly using acid anhydrides as the acylating agent. orientjchem.org

Table 4: Common Methods for Direct N-Acylation of Piperidine

Acylating Agent Base/Catalyst Solvent Product Example Yield Reference
Acetyl Chloride Pyridine Dichloromethane 1-Acetylpiperidine - smolecule.comstackexchange.com
Acetic Anhydride Triethylamine Dichloromethane 1-Acetylpiperidine High smolecule.com
Acetic Anhydride None (Catalyst-free) Solvent-free 1-Acetylpiperidine Excellent orientjchem.org

Summary of common reagents and conditions for the N-acylation of the piperidine ring.

Acyl Chloride-Mediated Acylation

Acylation of piperidines using acyl chlorides is a robust and widely employed method for the formation of the amide bond. This reaction proceeds via a nucleophilic acyl substitution mechanism. Typically, the piperidine nitrogen atom, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the expulsion of a chloride ion to form the corresponding N-acylpiperidine.

The process often begins with the activation of a carboxylic acid to its more reactive acyl chloride form. Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The reaction is frequently performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) generated as a byproduct. These bases can also act as nucleophilic catalysts, forming a highly reactive quaternary acylammonium salt intermediate that is more susceptible to attack by the piperidine.

A representative example involves the reaction of 3-acetyl-18β-glycyrrhetinic acid with oxalyl chloride to yield an intermediate acyl chloride. This reactive intermediate, without being isolated, is then treated with a piperazine (B1678402) (a related six-membered nitrogen heterocycle) to produce the desired piperazinyl amide. By carefully controlling the reaction conditions, such as adding the acyl chloride solution dropwise to an excess of the amine, the formation of undesired bis-amide byproducts can be minimized.

Acid Anhydride-Mediated Acylation

Acid anhydrides serve as another class of effective acylating agents for piperidine derivatives. They are generally less reactive than acyl chlorides, which can allow for greater selectivity in some applications. The reaction mechanism is analogous to that of acyl chlorides, involving nucleophilic attack by the piperidine nitrogen on a carbonyl carbon of the anhydride, leading to the formation of the amide and a carboxylate byproduct.

A notable application of this method is the indium-metal-mediated synthesis of 4-aryl-4-acyl piperidines. google.com In this process, a 4-arylpyridine is reacted with an acid anhydride in the presence of indium powder. google.com This method is versatile, accommodating a range of acid anhydrides to produce variously acylated piperidine products. google.com

Table 1: Indium-Mediated Acylation of 4-Phenylpyridine with Various Acid Anhydrides google.com
Acylating Agent (Acid Anhydride)Resulting Acyl GroupReaction Conditions
Acetic AnhydrideAcetylIndium powder, 95-100°C, 6 hrs
Propionic AnhydridePropionylIndium powder, 95-100°C
n-Butyric AnhydrideButyrylIndium powder, 95-100°C
Isobutyric AnhydrideIsobutyrylIndium powder, 95-100°C
Benzoic AnhydrideBenzoylIndium powder, 95-100°C

Other Acylating Agent Applications

Beyond acyl chlorides and anhydrides, other reagents can be utilized for the acylation of piperidines, often referred to as "coupling reagents" in the context of amide bond formation. luxembourg-bio.com These methods typically involve the in situ activation of a carboxylic acid.

Activated Esters: Carboxylic acids can be converted into activated esters, such as N-hydroxysuccinimide (NHS) esters, which are more susceptible to nucleophilic attack by amines like piperidine than the parent carboxylic acid. google.com This strategy is common in peptide synthesis and can be applied to piperidine acylation, offering a milder alternative to acyl chlorides. google.comacs.org The reaction proceeds cleanly, yielding the N-acylpiperidine and a water-soluble byproduct (e.g., NHS). google.com

Acyl-imidazolides: 1-Acyl-imidazoles, formed by the reaction of a carboxylic acid with a reagent like carbonyldiimidazole (CDI) or by reacting an imidazole with a ketene, are highly effective acylating agents. google.com They are particularly powerful, capable of acylating alcohols and amines at room temperature, releasing imidazole as a byproduct. google.com

Enzymatic Ligation: Biocatalysis offers a green and highly selective alternative for amide bond formation. Amide bond forming ligases, which function via ATP-dependent activation of a carboxylic acid, can be used. manchester.ac.uk While their synthetic potential is still being explored, these enzymes offer excellent chemoselectivity and regioselectivity, often eliminating the need for protecting groups. manchester.ac.uk

Advanced Synthetic Techniques for Acyl Piperidine Derivatives

The biological activity of piperidine derivatives is often critically dependent on their stereochemistry. Therefore, the development of synthetic methods that control the three-dimensional arrangement of atoms is of paramount importance.

Stereoselective and Enantioselective Synthesis

The use of chiral catalysts to induce enantioselectivity in the synthesis of acyl piperidines is a powerful strategy for accessing single-enantiomer products.

Rhodium-Catalyzed Asymmetric Synthesis: A rhodium-catalyzed asymmetric reductive Heck reaction has been developed to produce enantioenriched 3-substituted piperidines. organic-chemistry.org This method utilizes a chiral Josiphos ligand in conjunction with a rhodium precursor to catalyze the reaction between arylboronic acids and a phenyl pyridine-1(2H)-carboxylate, yielding 3-substituted tetrahydropyridines with high enantioselectivity. organic-chemistry.org Subsequent reduction affords the desired chiral piperidine derivatives. organic-chemistry.org

Table 2: Examples of Chiral Catalyst Applications in Piperidine Synthesis
Catalyst SystemReaction TypeSubstrate ExampleProductEnantiomeric Excess (ee)Reference
[Rh(cod)Cl]₂ / Josiphos ligand L5Asymmetric Reductive HeckPhenyl pyridine-1(2H)-carboxylate & Arylboronic acid3-Aryl-tetrahydropyridineUp to 99% organic-chemistry.org
N-Heterocyclic Carbene (NHC) / Chiral Hydroxamic AcidKinetic Resolution via AcylationRacemic 2-methylpiperidineEnantioenriched 2-methylpiperidineSelectivity factor (s) up to 52 acs.org

Kinetic Resolution: In cases where a racemic mixture of a piperidine derivative is prepared, enantioselective acylation can be used for kinetic resolution. This technique employs a chiral catalyst that acylates one enantiomer of the piperidine faster than the other. A notable example uses a combination of an achiral N-heterocyclic carbene (NHC) and a chiral hydroxamic acid. acs.org This cocatalyzed system forms a chiral activated ester in situ, which then preferentially acylates one enantiomer of the amine, allowing for the separation of the unreacted, enantioenriched amine from the acylated product. acs.org

For piperidine rings with multiple substituents, controlling the relative stereochemistry (diastereoselectivity) is crucial. Diastereoselective nucleophilic substitution reactions on a pre-existing piperidine ring are a common approach.

This strategy often involves the generation of an acyliminium cation intermediate from a precursor like an N-benzyloxycarbonyl-2-methoxypiperidine or a 2-acyloxypiperidine using a Lewis acid catalyst. acs.org This electrophilic intermediate then reacts with a nucleophile, such as a silyl enolate, to introduce a substituent at the 2-position. The stereochemical outcome of this addition can be controlled by the existing stereocenters on the piperidine ring and the reaction conditions. For instance, the synthesis of the potent antimalarial alkaloid Febrifugine was achieved using a diastereoselective nucleophilic substitution where the stereoselectivity was dependent on the nature of the protecting groups at the 2- and 3-positions of the piperidine ring. acs.org Similarly, a double nucleophilic substitution reaction has been used to form a cis-piperidine derivative from a linear precursor bearing two tosylated secondary alcohols. whiterose.ac.uk

Another powerful method is the use of multicomponent reactions. A four-component diastereoselective synthesis of highly substituted piperidin-2-ones has been reported, proceeding through a Michael-Mannich cascade. researchgate.net This reaction combines an aromatic aldehyde, a Michael acceptor, a pyridinium ylide, and ammonium acetate to construct the piperidine ring with three new stereocenters in a single, highly stereoselective step. researchgate.net

Memory of Chirality Approaches

The "memory of chirality" (MOC) is a powerful strategy that allows for the transfer of chirality from a starting material to a product, even after the original stereocenter has been temporarily destroyed. This approach has been effectively utilized in the synthesis of chiral acyl piperidine derivatives.

One notable application involves the intramolecular SN2' cyclization of α-amino ester enolates. In this method, a chiral α-amino ester is deprotonated to form a planar enolate, erasing the stereocenter. However, the chirality is retained in the form of a chiral axis or other elements of asymmetry within the molecule. Subsequent intramolecular cyclization proceeds with high diastereoselectivity and enantioselectivity, effectively "remembering" the initial chirality. The Thorpe-Ingold effect, which favors cyclization by bringing the reacting groups into closer proximity, can further enhance the preservation of chirality. This strategy provides a route to piperidine derivatives with adjacent quaternary and tertiary stereocenters, which are challenging motifs to construct using other methods.

Metal-Catalyzed Coupling and Cyclization Reactions

Metal-catalyzed reactions have revolutionized the synthesis of heterocyclic compounds, and acyl piperidines are no exception. These methods offer high efficiency, selectivity, and functional group tolerance.

Palladium catalysis is a versatile tool for the synthesis of acyl piperidines. A prominent example is the palladium(II)-catalyzed aza-Claisen rearrangement. This reaction has been successfully applied to the stereoselective synthesis of piperidine alkaloids, such as (+)-α-conhydrine. nih.gov In this approach, a chiral allylic amine derivative undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, catalyzed by a palladium(II) species, to form a γ,δ-unsaturated amide. The stereochemistry of the newly formed carbon-carbon bond is controlled by the geometry of the transition state, which can be influenced by directing groups within the substrate. For instance, a methoxymethyl (MOM) ether can direct the rearrangement to proceed through a specific chair-like transition state, leading to high diastereoselectivity. Subsequent ring-closing metathesis of the resulting diene provides the piperidine ring.

Another powerful palladium-catalyzed method involves the amide enolate-induced aza-Claisen rearrangement of 1-acyl-2-vinylpiperidines. This reaction leads to a ring expansion, providing access to medium-sized lactams with various substituents at the α-position to the carbonyl group in good yields. tandfonline.com

Table 1: Examples of Palladium-Catalyzed Aza-Claisen Rearrangement

Starting MaterialCatalyst/ConditionsProductYield (%)Reference
Chiral N-allylic amine with MOM-ether directing groupPd(II) catalystγ,δ-Unsaturated amide precursor to (+)-α-conhydrineHigh diastereoselectivity nih.gov
1-Acyl-2-vinylpiperidineLHMDS, TolueneRing-expanded lactamGood tandfonline.com

Copper-catalyzed reactions are widely used for the formation of carbon-nitrogen bonds. In the context of acyl piperidine synthesis, copper-catalyzed N-arylation of amines and amides is a key transformation. nih.govbeilstein-journals.orgresearchgate.netbeilstein-journals.orgnih.gov These reactions, often referred to as Ullmann or Goldberg-type couplings, allow for the introduction of an aryl group onto the piperidine nitrogen. Modern advancements have led to the development of milder reaction conditions through the use of various ligands, such as derivatives of the natural amino acid L-proline. nih.gov

A particularly innovative approach involves the enantioselective, radical-mediated δ C-H cyanation of acyclic amines catalyzed by a chiral copper complex. This reaction interrupts the classical Hofmann-Löffler-Freytag reaction, allowing for the installation of a cyano group at the δ-position with high regio- and enantioselectivity. The resulting δ-amino nitrile can then be converted to a chiral piperidine, representing a novel (5+1) synthetic strategy. nih.gov This method has been successfully applied to the asymmetric synthesis of the anti-cancer drug niraparib. nih.gov

Table 2: Examples of Copper-Catalyzed Synthesis of Piperidine Precursors

Starting MaterialCatalyst/ReagentsProductYield (%)Enantiomeric Excess (%)Reference
Acyclic amineChiral Cu(I) complex, N-fluoro amide, Me3SiCNδ-Amino nitrileGood to excellentHigh nih.gov
Amide and Aryl IodideCuI, (S)-N-Methylpyrrolidine-2-carboxylate, K2CO3, DMSON-ArylamideGood to highN/A nih.gov

Iridium catalysts have emerged as powerful tools for the asymmetric synthesis of nitrogen-containing heterocycles. One notable application is the iridium-catalyzed asymmetric reductive amination of C2-acylpyridines, which provides access to chiral 1-pyridin-2-yl-ethylamines, important building blocks for pharmaceuticals. researchgate.net

Furthermore, iridium catalysts can be employed for the regio- and diastereoselective synthesis of C-substituted piperazines through a head-to-head coupling of imines. nih.gov While this example focuses on piperazines, the underlying principles of iridium-catalyzed C-C and C-N bond formation are applicable to the synthesis of substituted piperidines. Chiral iridium complexes have also been utilized in the asymmetric hydrogenation of pyridinium salts, leading to enantioenriched piperidines.

Table 3: Examples of Iridium-Catalyzed Reactions for Piperidine Synthesis

Starting MaterialCatalyst/ConditionsProductYield (%)Enantiomeric/Diastereomeric RatioReference
C2-Acylpyridine and AmineChiral Iridium Complex, HCOOH/Et3NChiral 1-Pyridin-2-yl-ethylamineUp to 97%Up to 95% ee researchgate.net
Imine[IrCl(cod)(PPh3)], N-oxide additiveC-Substituted PiperazineGoodSingle diastereomer nih.gov

Gold catalysis has gained significant attention for its ability to activate alkynes, allenes, and alkenes toward nucleophilic attack. In the synthesis of piperidine derivatives, gold(I) catalysts have been effectively used in intramolecular amination reactions. For instance, the gold(I)-catalyzed intramolecular amination of allylic alcohols with alkylamines provides a direct route to substituted piperidines. researchgate.netnih.gov This reaction proceeds with high diastereoselectivity and can be used to transfer chirality from a stereogenic center in the starting material to the product.

Gold(I) catalysts also enable divergent and diastereoselective syntheses of related nitrogen heterocycles, such as azepines, through ammoniumation/ring-expansion cascades. researchgate.net These reactions proceed through vinyl-ammonium gold intermediates that can be trapped intramolecularly by nucleophiles. Furthermore, gold-catalyzed oxidative coupling reactions using aryltrimethylsilanes as coupling partners offer a complementary approach to previously reported methods using boronic acids, often with reduced side products. nih.gov

Table 4: Examples of Gold(I)-Catalyzed Piperidine Synthesis

Starting MaterialCatalyst/ConditionsProductYield (%)Diastereomeric/Enantiomeric RatioReference
(Z)-6-(N-benzylamino)-2-heptenol(IPr)AuCl/AgOTf1-Benzyl-2-vinylpiperidine91N/A nih.gov
(R,Z)-8-(N-benzylamino)-3-octen-2-ol[P(t-Bu)2(o-biphenyl)]AuCl/AgSbF6(R,E)-1-Benzyl-2-(1-propenyl)piperidine9996% ee researchgate.netnih.gov
Dithiane derivative with a stereogenic center[P(t-Bu)2(o-biphenyl)]AuCl/AgSbF6cis-2,6-Disubstituted piperidine9125:1 dr nih.gov

Multi-component Reactions for Acyl Piperidine Libraries

Multi-component reactions (MCRs) are powerful tools in medicinal chemistry for the rapid generation of libraries of structurally diverse molecules. The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs that have been applied to the synthesis of acyl piperidine derivatives.

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgorganicreactions.orgnih.govbohrium.com By employing bifunctional starting materials, the initial Passerini adduct can undergo subsequent intramolecular reactions to generate heterocyclic scaffolds, including piperidines.

The Ugi reaction is a four-component reaction involving a carboxylic acid, a carbonyl compound, an amine, and an isocyanide, which yields a bis-amide product. mdpi.comnih.govresearchgate.netresearchgate.net This reaction is highly versatile and allows for the introduction of multiple points of diversity in a single step. By using a piperidine-containing starting material as one of the components (e.g., a piperidone as the carbonyl component or an amino-piperidine as the amine component), libraries of acyl piperidine derivatives can be efficiently constructed. For example, the Ugi reaction has been used to synthesize derivatives of the potent opioid analgesic carfentanil. nih.govresearchgate.net A "split-Ugi" approach has also been developed for the synthesis of 1,4-disubstituted piperazine-based libraries, demonstrating the adaptability of this methodology. nih.gov

Table 5: Examples of Multi-component Reactions for Acyl Piperidine Synthesis

Reaction TypeComponentsProduct ScaffoldKey FeaturesReference
Passerini ReactionCarboxylic acid, Aldehyde/Ketone, Isocyanideα-Acyloxy amideCan be followed by cyclization to form heterocycles. wikipedia.orgnih.gov
Ugi ReactionCarboxylic acid, Aldehyde/Ketone, Amine, IsocyanideBis-amideHigh diversity, efficient library synthesis. Used for carfentanil and remifentanil synthesis. nih.govresearchgate.net
Split-Ugi ReactionAcid, Carbonyl, Isocyanide, Diamine (e.g., piperazine)1,4-Disubstituted piperazineGenerates chemical diversity around a cyclic diamine core. nih.gov

Microwave-Assisted Synthesis of Acyl Piperidine Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a significant advancement in synthetic chemistry, offering a powerful alternative to conventional heating methods for the synthesis of heterocyclic compounds, including acyl piperidine derivatives. nih.govijpsjournal.com This technique utilizes microwave radiation to heat reactions, which can lead to dramatic accelerations in reaction rates, increased product yields, and enhanced purity. ajprd.comeurekalert.orgrsc.org The efficiency of microwave heating stems from its unique mechanism, which involves the direct interaction of microwaves with polar molecules in the reaction mixture. slideshare.net

The fundamental mechanisms of microwave heating are dipolar polarization and ionic conduction. ijnrd.orgbspublications.net In dipolar polarization, polar molecules or intermediates within the reaction mixture continuously attempt to align themselves with the oscillating electric field of the microwave radiation. slideshare.netcem.com This rapid reorientation generates friction, leading to intense and uniform heating of the reaction medium at a molecular level. bspublications.net The ionic conduction mechanism involves the migration of charged particles (ions) in the reaction mixture under the influence of the microwave's electric field, which causes collisions and generates heat. ajprd.combspublications.net This direct and instantaneous "superheating" of the reaction mixture is fundamentally different from conventional heating, where heat is transferred inefficiently from an external source through the vessel walls via conduction and convection. slideshare.netijnrd.orgcem.com

The application of microwave irradiation in the synthesis of acyl piperidine derivatives presents numerous advantages over traditional methods. Key benefits include:

Accelerated Reaction Rates: Microwave synthesis can reduce reaction times from hours or days to mere minutes. sphinxsai.com

Higher Yields: The rapid and efficient heating often leads to higher yields of the desired acyl piperidine products and minimizes the formation of byproducts. ijpsjournal.comrsc.org

Improved Purity: The reduction in reaction time and side reactions typically results in a cleaner reaction profile and a purer final product. rsc.org

Energy Efficiency: By heating only the reaction mixture and not the vessel, microwave synthesis is a more energy-efficient process. slideshare.net

Green Chemistry: MAOS aligns with the principles of green chemistry by reducing reaction times, energy consumption, and often allowing for solvent-free reactions. ijpsjournal.comajprd.comijnrd.org

Research has demonstrated the successful application of microwave-assisted techniques for the synthesis of various acyl piperidine derivatives. For instance, a series of new acetamide derivatives containing piperidine rings were synthesized using both conventional heating and microwave irradiation. mdpi.com The microwave-assisted approach provided the desired compounds in good yields at significantly reduced reaction times. mdpi.com

Another study reported a practical and efficient microwave-assisted method for synthesizing pyrimidines and thiazolidinones incorporating a piperidine moiety. The synthesis of chalcone derivatives, key intermediates, was achieved in just 5 minutes using microwave irradiation at 600W, a significant improvement over conventional methods. Subsequent cyclization reactions to form the final heterocyclic products were also completed in minutes under microwave conditions.

Comparative studies consistently highlight the superiority of microwave-assisted methods. In the synthesis of novel 1,2,4-triazoles bearing a piperidine ring, the microwave-assisted technique was found to be a more powerful tool for effective synthesis compared to conventional heating, based on factors like yield, time, and purity. researchgate.net Similarly, a comparative study on the synthesis of various heterocyclic molecules found that the microwave-induced method reduced reaction times from 2-15 hours to 2-8 minutes and provided appreciably higher yields. sphinxsai.com

The following tables present data from studies that compare conventional and microwave-assisted synthesis for reactions involving the formation of piperidine derivatives, illustrating the significant advantages of the microwave-based approach.

Table 1: Comparison of Conventional vs. Microwave Synthesis of Acetamide Derivatives

This table compares the reaction time and yield for the synthesis of N-(p-chlorobenzylidene)-2-(piperidin-1-yl)acetamide.

MethodTemperature (°C)TimeYield (%)Reference
Conventional Heating707 hours60% mdpi.com
Microwave Irradiation65-7015 minutes85% mdpi.com

Table 2: Comparison of Conventional vs. Microwave Synthesis of Pyrimidine (B1678525) Imines

This table shows a comparison for the synthesis of N-benzylidene-4-phenyl-6-(4-(piperidin-1-yl)phenyl)pyrimidin-2-amine.

MethodPower (W)TimeYield (%)Reference
Conventional HeatingN/A8 hours65%
Microwave Irradiation6005 minutes88%

Table 3: Comparison of Conventional vs. Microwave Synthesis of 4,6-Diarylpyrimidines

This table presents a comparative synthesis of 2-Amino-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine.

MethodTimeYield (%)Reference
Conventional Heating12 hours93% javeriana.edu.co
Microwave Irradiation10 minutes83% javeriana.edu.co

Structure Activity Relationship Sar Studies of Acyl Piperidine Derivatives

Elucidation of Key Pharmacophoric Features for Biological Activity

The fundamental structure of Acyl piperidine (B6355638) derivative 1 and its analogs consists of a central piperidine ring, which is a key structural feature for its biological activity. nih.govnih.govmdpi.comduke.edu The core pharmacophore is characterized by four main regions, as exemplified by the structure of fentanyl, a well-known member of this class nih.govmdpi.com:

Region B: The N-substituent on the Piperidine Ring: Typically, this is a phenethyl group in highly potent analogs. This lipophilic group is believed to interact with a hydrophobic pocket in the receptor, contributing significantly to binding affinity.

Region C: The 4-Anilino Group: A nitrogen atom at the 4-position of the piperidine ring is substituted with a phenyl ring. This aromatic ring is involved in crucial binding interactions.

Region D: The Acyl Group: An acyl group, such as a propionyl group, is attached to the anilino nitrogen. This group is essential for the agonistic activity of the compound.

A unified theory on the structure-activity relationship of opioids suggests that a heterocyclic ring, such as the piperidine ring in these derivatives, must be able to occupy a similar plane and space as the piperidine ring of morphine relative to the aromatic ring of the drug. nih.govduke.edu

Influence of Acyl Moiety Modifications on Potency and Selectivity

Modifications to the acyl group (Region D) have a profound impact on the potency and selectivity of Acyl piperidine derivative 1 and its analogs.

The length and branching of the acyl chain are critical determinants of activity. For instance, in the fentanyl series, the propionyl group is considered optimal for potent analgesic activity. Altering the chain length can lead to a decrease in potency.

Acyl GroupRelative Potency
AcetylLower
Propionyl High (Optimal)
ButyrylLower

This table illustrates the general trend observed for acyl chain length modifications in 4-anilidopiperidine derivatives.

Replacing the alkyl chain of the acyl group with aromatic or heteroaromatic rings has been explored to modulate the pharmacological profile. The introduction of these bulky substituents can influence receptor binding and selectivity. For example, incorporating a 4-phenyl group into the 4-anilidopiperidine structure has led to a new class of potent opioid analgesics. nih.gov Furthermore, the isosteric replacement of a phenyl group with various heteroaryl substituents has produced compounds with high analgesic potency and, in some cases, a shorter duration of action. nih.gov

The introduction of polar groups like hydroxyl or amino functions on the acyl moiety generally leads to a decrease in analgesic potency. This is likely due to altered lipophilicity, which can affect the ability of the compound to cross the blood-brain barrier, as well as potentially disrupting the key interactions within the receptor binding site.

Impact of Piperidine Ring Substituents on Activity

Substitutions on the piperidine ring (Region A) can significantly affect the activity of this compound, primarily through steric and stereochemical effects.

The position and stereochemistry of substituents on the piperidine ring are critical factors in determining the analgesic potency.

Substitution at the 2-position: The introduction of a methyl group at the 2-position of the piperidine ring has been shown to be detrimental to analgesic activity. nih.gov

Substitution at the 3-position: Methylation at the 3-position has a more complex effect that is highly dependent on the stereochemistry. The cis-isomer of 3-methylfentanyl is significantly more potent than fentanyl, while the trans-isomer is less potent. researchgate.netbohrium.com Groups larger than a methyl group at the 3-position severely reduce analgesic potency, suggesting that steric factors play a crucial role. researchgate.netsemanticscholar.orgnih.goveurekaselect.com

Substitution at the 4-position: The introduction of substituents at the 4-position of the piperidine ring, in addition to the anilido group, has led to some of the most potent fentanyl analogs. For instance, a carbomethoxy group at this position results in carfentanil, and a methoxymethyl group leads to sufentanil, both of which are significantly more potent than fentanyl. nih.gov The potency in this series of analogs appears to be influenced by steric requirements rather than the chemical nature of the substituent. researchgate.netsemanticscholar.orgnih.gov

The following table summarizes the effects of methyl substitution on the piperidine ring of fentanyl analogs:

Position of Methyl GroupIsomerRelative Analgesic Potency
2-methyl-Decreased nih.gov
3-methylcisSignificantly Increased researchgate.net
3-methyltransSlightly Increased researchgate.net
4-methyl-Decreased nih.gov

This interactive table provides an overview of the impact of positional isomerism of a methyl group on the piperidine ring.

Influence of Ring Unsaturation

The degree of saturation within the piperidine ring is a critical determinant of the biological activity of this compound. The introduction of double bonds to form a tetrahydropyridine (B1245486) or dihydropyridine (B1217469) ring alters the molecule's conformation, rigidity, and electronic properties.

Studies on related N-acylpiperidines with insecticidal properties have shown that the saturated piperidine ring is often crucial for maintaining an optimal conformation for binding to the target receptor. The flexibility of the saturated ring allows it to adopt the most favorable geometry within the binding pocket. Introducing unsaturation can increase rigidity, which may be beneficial if the resulting conformation is ideal for binding, but is often detrimental if it prevents the molecule from achieving the necessary orientation. The stability of the compound can also be affected, as the piperidine ring is generally more chemically stable than its unsaturated counterparts.

Role of Functionalization at Different Ring Positions

The placement of substituents on the carbon atoms of the piperidine ring provides a powerful means to modulate the activity, selectivity, and pharmacokinetic properties of this compound.

Research on piperidine-based insecticides has demonstrated a clear SAR for substitution on the ring. For a series of piperidine derivatives tested against the mosquito Aedes aegypti, the position of an alkyl or benzyl (B1604629) moiety significantly impacted toxicity. The general trend for toxicity was found to be substitution at the second carbon > third carbon > fourth carbon nih.govresearchgate.net. This suggests that the region around the C2 position of the piperidine ring is particularly important for interaction with the biological target.

Furthermore, the nature of the substituent is also critical. In the same study, the order of toxicity for different substituents at the C2 position was ethyl- > methyl- > benzyl-derivatives nih.govresearchgate.net. This indicates that a moderately sized alkyl group is preferred, while a larger, more flexible benzyl group diminishes activity. These findings are instrumental in guiding the synthesis of more potent analogues.

Position of SubstitutionEffect on ActivityReference Compound Example
C2Highest activity observed2-ethyl-piperidine
C3Moderate activity3-methyl-piperidine
C4Lowest activity4-benzyl-piperidine

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of this compound and its analogues with their biological activity. These models are invaluable for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts.

Descriptor-Based QSAR Equations

Descriptor-based QSAR models utilize molecular descriptors—numerical values that encode different aspects of a molecule's structure—to derive a mathematical equation that predicts biological activity. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular surface area).

For a series of N-acylpiperidine mosquito repellents, a QSAR model was developed to predict their complete protection time (CPT). A multiple linear regression (MLR) equation was derived using four key descriptors. The statistical quality of this model demonstrated its predictive power.

Example of a Descriptor-Based QSAR Equation for Repellency:

A study on N-acylpiperidine repellents at a low concentration (2.5 µmol/cm²) yielded the following QSAR equation:

Log(CPT) = b₀ + b₁(Descriptor 1) + b₂(Descriptor 2) + b₃(Descriptor 3) + b₄(Descriptor 4)

The model showed a good correlation coefficient (R² = 0.689) and was validated internally, indicating its robustness. The descriptors used in such models often relate to the molecule's size, shape, and electronic properties, providing insight into the structural requirements for activity acs.org.

Model StatisticsValue
Number of Descriptors (N)4
Number of Compounds (n)34
Correlation Coefficient (R²)0.689
Cross-validated R² (cvOO)0.608
F-statistic16.05
Standard Deviation (s)1.815

Field-Based QSAR Studies (e.g., Steric and Electrostatic Fields)

Field-based QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a 3D representation of the structural requirements for activity. These methods calculate the steric and electrostatic fields around a set of aligned molecules and correlate these fields with their biological activity.

The resulting 3D contour maps highlight regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. For instance, a CoMFA study on a series of bioactive piperidine derivatives would typically show:

Steric Fields: Green contours indicating regions where bulky groups enhance activity, and yellow contours showing where they are detrimental.

Electrostatic Fields: Blue contours highlighting areas where positive charge is favorable, and red contours indicating where negative charge increases activity.

In a CoMFA analysis of diacylhydrazine insecticides, which share some structural features with acyl piperidines, the steric field contributed to 66.9% of the model's variance, while the electrostatic field contributed 33.1%. This indicates that the size and shape of the molecule are major drivers of its insecticidal activity nih.gov. Such insights are invaluable for visualizing the ideal molecular shape and charge distribution for optimal interaction with the target.

Predictive Modeling for Biological Activity

A primary goal of QSAR modeling is to predict the biological activity of novel, yet-to-be-synthesized compounds. These predictive models, once validated, can significantly accelerate the discovery of new and improved derivatives.

Artificial Neural Network (ANN) modeling is a powerful machine learning technique used for developing predictive QSAR models, especially when the structure-activity relationship is non-linear. In a study on N-acylpiperidine mosquito repellents, an ANN model was developed based on archival data. This model was then used to predict the repellent activity of new, structurally similar compounds.

The process involved:

Model Training: An ANN model was trained on a dataset of N-acylpiperidines with known repellent activity, using a selection of molecular descriptors as inputs researchgate.netnih.gov.

Prediction: The trained ANN model was used to predict the repellency class of a large number of virtual, un-synthesized N-acylpiperidine structures.

Synthesis and Validation: Promising candidates predicted by the model were then synthesized and their repellent activity was experimentally measured. Several of these newly synthesized compounds showed significantly longer protection times than the standard repellent, DEET, thus validating the predictive power of the QSAR model acs.orgresearchgate.net.

This iterative cycle of prediction, synthesis, and testing is a cornerstone of modern drug and pesticide discovery, allowing researchers to navigate the vast chemical space more efficiently and effectively.

Computational and in Silico Approaches in Acyl Piperidine Research

Virtual Screening and Database Mining

Virtual screening is a cornerstone of modern drug discovery, enabling the identification of promising lead compounds from large databases. This process can be broadly categorized into ligand-based and structure-based methods, both of which have been instrumental in acyl piperidine (B6355638) research.

Ligand-Based Virtual Screening (e.g., Tanimoto Analysis)

Ligand-based virtual screening (LBVS) relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. This method is particularly useful when the three-dimensional structure of the biological target is unknown. A key technique in LBVS is the analysis of molecular similarity, often quantified using the Tanimoto coefficient.

In the context of acyl piperidine research, a known active compound, such as Acyl piperidine derivative 1, is used as a "pivot" or reference structure. mdpi.com A database of molecules is then searched for compounds that share structural similarities with this pivot. The Tanimoto similarity index is a common metric, where a higher score indicates greater similarity. For instance, in a screening campaign starting from a set of known N-acyl piperidine compounds, researchers might select molecules from a larger database (e.g., MolPort) that meet a certain similarity threshold. mdpi.com In one such study, after an initial pharmacophore-based screening yielded over a thousand structures, Tanimoto analysis was applied to narrow the field. Compounds with a Tanimoto similarity index below a certain cutoff (e.g., ≤ 0.35) were discarded, leading to a more focused set of 145 molecules for further analysis. mdpi.com This demonstrates the efficiency of using Tanimoto analysis to filter large datasets for the most promising candidates.

Table 1: Example of Similarity Analysis in Acyl Piperidine Derivatives

Compound Pair Similarity Contribution Similarity Score (%)
Structures 15 and 21Steric92.77
Structures 23 and 27Electrostatic97.73

This table illustrates the results of a molecular field overlap analysis for pairs of N-acyl piperidine derivatives that showed high similarity. Such analyses help in understanding the specific structural features that contribute to their activity. mdpi.com

Structure-Based Virtual Screening

When the 3D structure of the biological target (e.g., an enzyme or receptor) is available, structure-based virtual screening (SBVS) becomes a powerful tool. Molecular docking is the primary method used in SBVS, which predicts the preferred orientation of a ligand when bound to a target, forming a stable complex.

For this compound, identified as an initial hit, SBVS can be used to understand its binding mode and to screen for other compounds that might bind with higher affinity. nih.gov For example, after identifying a piperidine derivative as a moderate inhibitor of the acetylcholine-binding protein (AChBP), a surrogate for the α7 nicotinic receptor, molecular modeling was performed. nih.gov This involved docking the derivative into the known crystal structure of AChBP to elucidate key interactions. This structural insight then guided the design and synthesis of new derivatives with improved potency. nih.govrsc.org

In a typical workflow, a library of compounds is docked into the active site of the target protein. The resulting poses are then "scored" based on their predicted binding affinity. Compounds with the best scores are selected for further experimental testing. This approach not only helps in identifying novel inhibitors but also provides a structural basis for understanding their mechanism of action. mdpi.comresearchgate.netnih.gov

Pharmacophore Modeling and Analysis

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. Pharmacophore modeling is a crucial step in understanding structure-activity relationships (SAR) and designing new ligands. slideshare.net

Pharmacophoric Feature Identification and Mapping

The first step in developing a pharmacophore model is to identify the key chemical features responsible for a molecule's biological activity. researchgate.net For a series of N-acyl piperidine derivatives, this process begins by aligning the structures of known active compounds, often using a potent molecule like this compound as a template.

From this alignment, common features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, aromatic rings, and positive or negative ionizable groups are identified. nih.govnih.gov For example, a pharmacophoric evaluation of a set of N-acyl piperidines identified a model consisting of six key features: one hydrogen bond acceptor (Acc) and five hydrophobic centers (Hyd). mdpi.com In another study on piperidine-based sigma receptor 1 (S1R) ligands, the key pharmacophoric elements were identified as a positive ionizable functionality (the piperidine nitrogen), a primary hydrophobic group, and a secondary hydrophobic group. nih.gov

Pharmacophore-Guided Model Development

Once the key features are identified and mapped, a 3D pharmacophore model is generated. This model represents the spatial arrangement of these features necessary for activity. The model is then validated to ensure it can distinguish between active and inactive compounds.

This validated pharmacophore model serves as a 3D query for virtual screening of large compound databases. nih.gov The database is searched for molecules that can map their own chemical features onto the pharmacophore model. This is a highly efficient method for identifying novel scaffolds that possess the desired biological activity but may be structurally distinct from the original template compounds. mdpi.com This approach successfully led to the discovery of new chemotypes for targets like the M5 muscarinic acetylcholine receptor, starting from a known piperidine-based modulator. nih.gov

Hierarchical Cluster Analysis of Pharmacophoric Features

Hierarchical Cluster Analysis (HCA) is a statistical method used to group similar objects into clusters. In the context of acyl piperidine research, HCA can be applied to classify a series of compounds based on their pharmacophoric features. nih.govresearchgate.net This helps in understanding the diversity of a compound set and in selecting representative molecules for further studies.

For instance, a set of N-aryl piperidine compounds was classified into active and inactive groups using HCA based on their shared pharmacophoric elements (ATM, SF, ARO, HYD, and ACC). mdpi.com The analysis revealed distinct clusters, with the most active molecules grouped together, separate from the least active ones. researchgate.net This clustering helps to rationalize the observed structure-activity relationships. Furthermore, HCA is particularly useful for analyzing conformationally flexible molecules, like many piperidine derivatives. By clustering the various possible conformers of a molecule based on the spatial orientation of its pharmacophore elements, researchers can identify the most relevant conformations for biological activity, which can then be used for more accurate 3D-QSAR studies. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. For this compound, docking studies were instrumental in analyzing its binding mode within the S1R binding pocket. These studies were performed using a model of the S1R structure derived from co-crystal structures of the receptor with other known ligands nih.gov. The primary goal was to understand the structural basis for the compound's high affinity and to guide further structure-based optimization nih.gov.

While specific predicted binding energy values (ΔG) from docking calculations are not detailed in the primary research, the experimental binding affinity of this compound for the Sigma-1 Receptor has been determined through radioligand binding assays. The compound exhibits a high affinity, with an inhibition constant (Ki) of 3.2 nM nih.gov. This value is comparable to that of the reference S1R ligand, haloperidol, which has a Ki of 2.5 nM, indicating that Compound 1 is a potent binder to the receptor nih.gov.

CompoundTarget ReceptorBinding Affinity (Ki)
This compoundSigma-1 Receptor (S1R)3.2 nM
Haloperidol (Reference)Sigma-1 Receptor (S1R)2.5 nM

The computational studies were designed to reveal the crucial amino acid residues within the S1R binding site that interact with this compound nih.govrsc.org. Although the specific residues are not explicitly enumerated in the available literature for Compound 1, it is noted that S1R and the related Sigma-2 Receptor (S2R) share similar amino acid residues in their binding pockets nih.gov. The stabilization of ligands within the receptor's sub-pockets is dependent on both polar and hydrophobic interactions with these residues nih.gov. The analysis confirmed the importance of the protonated amine moiety in driving affinity, a common feature for S1R ligands nih.gov.

Molecular Dynamics (MD) Simulations

To further investigate the stability of the ligand-receptor complex and to observe its dynamic behavior over time, molecular dynamics (MD) simulations were performed. The complex of this compound bound to the Sigma-1 Receptor was subjected to a 50-nanosecond simulation nih.gov.

The MD simulations provide insights into the conformational stability of the ligand within the binding pocket. The analysis of the simulation trajectory for Compound 1 indicated that the ligand remains stably bound in the binding site throughout the simulation nih.gov. The Root Mean Square Deviation (RMSD) of the ligand, when measured relative to the protein, demonstrated its stability within the cavity, suggesting that it maintains a consistent binding pose without significant conformational changes that would lead to dissociation nih.govresearchgate.net.

ParameterValue / Observation
Simulation Time50 ns
Complex StabilityStable throughout the simulation
Ligand RMSDDemonstrated stability in the binding site
Protein RMSDGenerally stable with a small increase at 38-41 ns

Solvent Effects and Hydration Shell Analysis

The biological activity of a molecule is invariably influenced by its aqueous environment. Molecular Dynamics (MD) simulations are a powerful tool for investigating the interplay between a solute, such as this compound, and the surrounding solvent molecules. researchgate.net By employing MD simulations with an explicit solvent, researchers can elucidate key conformational behaviors and interactions, including hydrogen bonding patterns and the solvent-accessible surface area. researchgate.net

This analysis involves simulating the compound in a water box and observing the dynamics over time, typically nanoseconds. The results reveal how water molecules arrange themselves around the acyl piperidine structure, forming a hydration shell. The stability of the compound's conformation can be assessed by calculating the root-mean-square deviation (RMSD) over the simulation time. nih.gov Furthermore, analyzing the number and lifetime of hydrogen bonds between the compound and water provides insight into its solubility and the stability of its interactions in a biological milieu. researchgate.net

More advanced ab initio molecular dynamics can be used to study the subtle effects of hydration on the electronic structure and vibrational frequencies of the molecule. mdpi.com For instance, the interaction between the acyl carbonyl group and water molecules in the first hydration shell can be quantified, revealing how the solvent perturbs the molecule's properties. mdpi.com These simulations are crucial for understanding how the physiological environment modulates the structure and, consequently, the function of this compound.

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed view of the electronic properties and energetic landscape of molecules, providing a fundamental understanding of their intrinsic stability and reactivity.

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the structural and electronic properties of piperidine derivatives. researchgate.net DFT calculations can accurately determine molecular geometry, electronic stability, and reactivity descriptors. researchgate.net For this compound, DFT studies, often using functionals like B3LYP with basis sets such as 6–311G(d,p), can optimize the molecular structure to its lowest energy state. nih.gov

From this optimized geometry, a wealth of electronic information can be derived. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov For example, a smaller energy gap suggests that the molecule is more reactive. These calculations provide a quantum-level rationale for the molecule's behavior in chemical reactions.

Energy Minimization and Conformational Sampling

Acyl piperidine derivatives are flexible molecules that can adopt multiple conformations, each with a different energy level. Understanding the preferred three-dimensional structure is critical, as it dictates how the molecule interacts with biological targets. Computational methods are employed to perform energy minimization and conformational sampling to identify the most stable structures. mdpi.com

For N-acylpiperidines, the conformational preference is significantly influenced by a phenomenon known as pseudoallylic strain. nih.gov Due to the partial double-bond character of the amide C-N bond, steric interactions can force substituents on the piperidine ring into specific orientations. DFT calculations have shown that for a 2-substituted N-acylpiperidine, the axial conformation is strongly favored over the equatorial one, with a Gibbs free energy difference (ΔG) that can be as high as -3.2 kcal/mol. nih.gov

Computational studies also investigate the equilibrium between different ring conformations, such as the chair and the twist-boat forms. The twist-boat conformation is generally found to be less favorable than the chair form by approximately 1.5 kcal/mol. nih.gov Molecular dynamics simulations further complement these static energy calculations by exploring the conformational landscape over time, generating free energy landscapes that illustrate the relative stabilities of different conformations and the energy barriers between them. mdpi.com

Table 1: Calculated Conformational Energies for a Representative 2-Substituted N-Acylpiperidine. nih.gov
ConformationSubstituent OrientationRelative Gibbs Free Energy (ΔG, kcal/mol)Comment
ChairAxial0.0Most stable conformer
ChairEquatorial+3.2Destabilized by pseudoallylic strain
Twist-Boat-~ +1.5Less stable than chair conformation

Cheminformatics and Bioinformatics Integration

The integration of cheminformatics and bioinformatics provides powerful in silico tools for predicting the drug-like properties of molecules early in the discovery pipeline, helping to filter and prioritize candidates.

Predictions of Pharmacokinetic Properties

Cheminformatics platforms like SwissADME, ADMETlab, and GastroPlus™ are routinely used to predict the pharmacokinetic profiles of novel compounds such as this compound. nih.govresearchgate.netchula.ac.th These tools use quantitative structure-property relationship (QSPR) models, which are statistical models built from large datasets of experimentally determined properties.

By inputting the 2D structure of a molecule, these programs can rapidly calculate a range of important parameters related to absorption and distribution. These predictions help researchers assess the potential of a compound to reach its target in the body. It is a critical step in weeding out molecules with poor pharmacokinetic characteristics long before any resource-intensive experimental work is undertaken. nih.gov

Table 2: Commonly Predicted Pharmacokinetic and Physicochemical Properties for this compound. nih.govresearchgate.net
PropertyDescriptionTypical Prediction Goal
Lipophilicity (LogP)Octanol-water partition coefficient, indicates solubility.Value typically between 1 and 5 for oral drugs.
Aqueous Solubility (LogS)Indicates how well the compound dissolves in water.Higher solubility is generally preferred.
Human Intestinal Absorption (HIA)Percentage of the compound absorbed from the gut.High absorption is desirable for oral drugs.
Blood-Brain Barrier (BBB) PermeationPredicts if the compound can cross into the central nervous system."Yes" or "No" prediction, desirable depending on the target.
Topological Polar Surface Area (TPSA)Sum of surfaces of polar atoms; relates to membrane permeability.Generally <140 Ų for good cell permeability.

Synthetic Accessibility Predictions

A crucial aspect of drug development is whether a designed molecule can be synthesized efficiently and economically. Synthetic accessibility scores are computational metrics designed to estimate the ease of synthesis for a given molecule. nih.gov These scores help chemists prioritize compounds that are not only potent but also practical to produce in a lab.

Fragment-based scores (e.g., SAscore): These methods analyze the molecule by breaking it down into fragments. The score is calculated based on the frequency of these fragments in databases of known, easily synthesized molecules (like PubChem). The presence of rare or unusual fragments increases the difficulty score. nih.govnih.gov

Complexity-based scores: These algorithms calculate a score based on structural complexity, penalizing features like a large number of stereocenters, large rings, or complex ring fusions, which are often challenging to construct synthetically. nih.gov

Retrosynthesis-based scores: More advanced tools use AI to perform a rapid, simulated retrosynthesis. They attempt to "deconstruct" the target molecule back to commercially available starting materials. synthiaonline.comelsevier.com The predicted number of steps and the reliability of the proposed reactions are used to generate an accessibility score. synthiaonline.com

For this compound, these tools can provide a score, typically on a scale (e.g., 1 for easy, 10 for very difficult), that guides chemists in their decision-making process, ensuring that research efforts are focused on molecules with a high probability of successful synthesis. nih.gov

Preclinical Pharmacological Investigations of Acyl Piperidine Derivatives

Enzyme Inhibition Studies

Acyl piperidine (B6355638) derivatives have been the subject of extensive research to determine their potential as inhibitors of several key enzymes implicated in a range of diseases. These studies are crucial in understanding the therapeutic potential of this class of compounds.

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a primary strategy in the symptomatic treatment of Alzheimer's disease. nih.gov Acyl piperidine derivatives have been designed and evaluated for their ability to inhibit this enzyme.

In one study, a series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives were synthesized and assessed for their anti-acetylcholinesterase activity. nih.gov The results showed that several of these compounds exhibited potent inhibition of AChE. For instance, a derivative with a fluorine atom at the ortho position of the benzamide (B126) ring was found to be the most active in its series, with a half-maximal inhibitory concentration (IC50) of 13 ± 2.1 nM. nih.gov Another compound in the same series, with a chlorine atom at the ortho position, also demonstrated significant inhibitory activity against AChE with an IC50 value of 0.09 ± 0.002 µM. nih.gov

Another study on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives found that specific structural modifications dramatically enhanced AChE inhibitory activity. mdpi.com The most potent compound from this series, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, displayed an exceptionally low IC50 value of 0.56 nM, indicating very high potency. mdpi.com

Inhibitory Activity of Representative Acyl Piperidine Derivatives against Acetylcholinesterase (AChE)
Derivative ClassSpecific CompoundIC50 ValueReference
N-(2-(piperidine-1-yl)ethyl)benzamideortho-fluoro substituted13 ± 2.1 nM nih.gov
N-(2-(piperidine-1-yl)ethyl)benzamideortho-chloro substituted0.09 ± 0.002 µM nih.gov
1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidineCompound 210.56 nM mdpi.com

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamines, such as serotonin (B10506) and dopamine. nih.gov Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease. captortherapeutics.com

Research into pyridazinobenzylpiperidine derivatives has identified compounds with potent and selective inhibitory activity against MAO-B. captortherapeutics.com In a study of 24 such derivatives, most showed a preference for inhibiting MAO-B over MAO-A. captortherapeutics.com The most potent compound, designated S5, had an IC50 value of 0.203 μM for MAO-B. captortherapeutics.com In contrast, its inhibitory activity against MAO-A was much weaker, with an IC50 value of 3.857 μM, resulting in a high selectivity index of 19.04 for MAO-B. captortherapeutics.com Kinetic studies revealed that this inhibition was of a competitive and reversible type. captortherapeutics.com

Another class of acyl piperidine derivatives, derived from the natural alkaloid piperine (B192125), has also been investigated for MAO inhibition. One such derivative, 5-(3,4-methylenedioxyphenyl)-2E,4E-pentadienoic acid n-propyl amide, demonstrated very potent MAO-B inhibitory activity with an IC50 of 0.045 µM and good selectivity over MAO-A (IC50 = 3.66 µM).

Inhibitory Activity of Representative Acyl Piperidine Derivatives against Monoamine Oxidase (MAO)
Derivative ClassSpecific CompoundTargetIC50 ValueReference
PyridazinobenzylpiperidineCompound S5MAO-B0.203 µM captortherapeutics.com
MAO-A3.857 µM
Piperine Derivative5-(3,4-methylenedioxyphenyl)-2E,4E-pentadienoic acid n-propyl amideMAO-B0.045 µM
MAO-A3.66 µM

Alpha-amylase is a key enzyme in the digestion of carbohydrates. Inhibitors of this enzyme can slow down carbohydrate absorption, which is a therapeutic strategy for managing type 2 diabetes.

A study on a series of synthetic piperidine-substituted chalcones (compounds 2-28) evaluated their potential as α-amylase inhibitors. All the tested compounds showed inhibitory activity against α-amylase, with IC50 values ranging from 9.86 to 35.98 μM, which was comparable to the standard drug acarbose.

Inhibitory Activity of Representative Acyl Piperidine Derivatives against Alpha-Amylase
Derivative ClassIC50 Value RangeReference
Piperidine-substituted Chalcones9.86 - 35.98 µM

Carbonic anhydrase isoforms IX and XII are overexpressed in many types of tumors and contribute to the acidification of the tumor microenvironment, promoting tumor progression. Selective inhibitors of these enzymes are being investigated as potential anticancer agents.

A series of 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives were synthesized and evaluated for their inhibitory activity against human carbonic anhydrase (hCA) isoforms. These compounds were found to be potent inhibitors of the cancer-associated isoforms hCA IX and hCA XII. The 4-fluoro substituted derivative (compound 7h) was the most effective inhibitor of hCA IX with an inhibition constant (Ki) of 1.2 nM. The 4-hydroxy substituted derivative (compound 7b) was the most potent inhibitor of hCA XII, with a Ki of 4.3 nM.

Inhibitory Activity of Representative Acyl Piperidine Derivatives against Carbonic Anhydrase (CA) IX and XII
Derivative ClassSpecific CompoundTargetKi ValueReference
2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamideCompound 7h (4-fluoro)hCA IX1.2 nM
Compound 7b (4-hydroxy)hCA XII4.3 nM

Monoacylglycerol lipase (B570770) (MAGL) is the primary enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. Inhibition of MAGL is a therapeutic strategy for a variety of neurological and inflammatory disorders.

Research into aryl formyl piperidine derivatives has led to the discovery of potent and reversible MAGL inhibitors. In one study, a compound from this class (compound 36) exhibited a strong inhibitory activity with an IC50 value of 15 nM. Another study focused on optimizing a class of benzylpiperidine-based compounds for reversible MAGL inhibition. The most effective compounds from this series, designated as compounds 28 and 29, demonstrated very high potency.

Inhibitory Activity of Representative Acyl Piperidine Derivatives against Monoacylglycerol Lipase (MAGL)
Derivative ClassSpecific CompoundIC50 ValueReference
Aryl Formyl PiperidineCompound 3615 nM
BenzylpiperidineCompound 28Potent inhibitor (specific IC50 not provided in abstract)
BenzylpiperazineCompound 29Potent inhibitor (specific IC50 not provided in abstract)

NEK7 (NIMA-related kinase 7) is a protein kinase that plays a crucial role in cell division and has been identified as a key component in the activation of the NLRP3 inflammasome, which is involved in inflammatory responses. Overexpression of NEK7 is linked to the progression of various cancers, making it a target for the development of anticancer agents. nih.gov

A computational study investigated the potential of phenylcarbamoylpiperidine-1,2,4-triazole amide derivatives to act as inhibitors of the NEK7 protein. nih.gov This in silico approach used molecular docking to predict the binding affinity of these compounds to the active site of NEK7. nih.gov The results indicated that several of the tested derivatives could form stable complexes with the protein. nih.gov Two compounds, designated M7 and M12, showed excellent predicted binding energies with docking scores of -29.66 kJ/mol and -31.38 kJ/mol, respectively, suggesting they could be potent inhibitors of NEK7. nih.gov

Predicted Inhibitory Activity of Representative Acyl Piperidine Derivatives against NEK7 Protein
Derivative ClassSpecific CompoundDocking Score (kJ/mol)Reference
Phenylcarbamoylpiperidine-1,2,4-triazole amideCompound M7-29.66 nih.gov
Compound M12-31.38

Receptor Modulatory Activities

Acyl piperidine derivatives have been investigated for their potential as selective kappa-opioid receptor agonists. One such derivative, (2S)-2-[(dimethylamino)methyl]-1-[(5,6,7,8-tetrahydro-5-oxo-2-naphthyl)acetyl]piperidine, has demonstrated significant potency in preclinical models of antinociception. nih.gov In studies using mice and rats, this compound exhibited antinociceptive effects comparable to the known kappa-opioid agonist spiradoline when administered subcutaneously. nih.gov

The in vivo efficacy of this acyl piperidine derivative was evaluated in abdominal constriction tests, a common method for assessing analgesic properties. The results indicated potent activity in both mouse and rat models. nih.gov Further investigations in rats using the rotarod model, which assesses motor coordination, suggested that this compound has a reduced propensity to cause locomotor impairment at doses that provide pain relief. nih.gov This separation of analgesic effects from motor side effects is a desirable characteristic for potential therapeutic agents.

Table 1: In Vivo Antinociceptive Potency of an Acyl Piperidine Derivative

Animal Model Test ED₅₀ (μmol/kg, s.c.)
Mouse Abdominal Constriction 0.47
Rat Abdominal Constriction 0.73

Certain acyl piperidine derivatives, specifically those belonging to the carbamate (B1207046) series, have been identified as potent antagonists of the histamine (B1213489) H3 receptor. In vitro studies on guinea pig ileum have been instrumental in characterizing the activity of these compounds. nih.gov One of the most potent compounds identified in a series of N-alkyl urethanes demonstrated significant H3 receptor antagonist activity. nih.gov

The antagonist potency is often expressed as a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency. The most potent acyl piperidine derivative in one study exhibited a pA2 value of 7.2. nih.gov

Table 2: In Vitro Histamine H3 Receptor Antagonist Activity of an Acyl Piperidine Derivative

Compound Assay pA₂ Value

Acyl piperidine derivatives have also been explored for their ability to modulate sigma receptors. N-Arylalkylpiperidines, a class of compounds that includes acyl piperidine derivatives, have been synthesized and shown to possess high affinity for both sigma-1 and sigma-2 receptors. The length of the alkyl chain and substitutions on the piperidine ring have been found to significantly influence the binding affinity for both receptor subtypes.

In particular, phenylpropyl piperidine derivatives have been noted for their very high affinity for the sigma-2 receptor, suggesting that the phenylpropylamine structure may be a key pharmacophore for sigma-2 receptor recognition. The binding affinities of these compounds are typically determined through radioligand binding assays, with Ki values indicating the concentration of the compound required to inhibit 50% of the radioligand binding. One such N-arylalkylpiperidine derivative, PSC-38, was reported to have a Ki of 82.9 μM. nih.gov More recent studies on phenoxyalkylpiperidines have identified compounds with subnanomolar to micromolar Ki values at sigma-1 and sigma-2 receptors. wikipedia.org For instance, certain N-[(4-methoxyphenoxy)ethyl]piperidines have shown Ki values between 0.89 and 1.49 nM for the sigma-1 receptor. wikipedia.org

Table 3: Sigma Receptor Binding Affinity of Representative Piperidine Derivatives

Compound Class Receptor Subtype Binding Affinity (Ki)
N-Arylalkylpiperidine (PSC-38) Sigma-2 82.9 μM nih.gov

The investigation of acyl piperidine derivatives as antagonists of the platelet-activating factor (PAF) receptor is an area with limited specific findings in the reviewed scientific literature. While research has been conducted on related heterocyclic compounds, such as 1,4-disubstituted piperazine (B1678402) derivatives which have shown in vitro and in vivo PAF-antagonistic activities, direct evidence and detailed research findings specifically for acyl piperidine derivatives in this capacity are not extensively documented. nih.gov One study noted that an acyl analog of PAF may act as an endogenous PAF-receptor antagonist or partial agonist, but this refers to a naturally occurring analog rather than a synthetic acyl piperidine derivative. nih.gov

Investigation of Specific Preclinical Biological Activities

N-Acyl piperidine derivatives have been identified as potential insecticides, specifically as inhibitors of the juvenile hormone in Aedes aegypti mosquitoes, the primary vector for several viral diseases. pharmainfonepal.com In silico studies, including molecular docking and molecular dynamics simulations, have been employed to investigate the interaction of these derivatives with the Aedes aegypti juvenile hormone-binding protein (AagJHBP).

These computational analyses have identified specific N-acyl piperidine derivatives, such as MP-416 and MP-073, that exhibit favorable binding affinities to the active site of AagJHBP. pharmainfonepal.com The binding affinity is often expressed as the change in Gibbs free energy (ΔG), with more negative values indicating a stronger interaction. The in silico results suggest that these molecules could be potent insecticides against Aedes aegypti. pharmainfonepal.com

Table 4: In Silico Binding Affinity of N-Acyl Piperidine Derivatives to Aedes aegypti Juvenile Hormone-Binding Protein

Compound ΔG binding (MMPBSA) (kJ/mol)
MP-416 -265.95 ± 1.32 pharmainfonepal.com

In addition to in silico studies, other research has evaluated the insecticidal activity of new N-arylmethyl-1,2,3,4-tetrahydroquinoline derivatives containing an N-arylmethylpiperidine scaffold against Aedes aegypti. In these studies, some compounds were identified as highly active, with LC50 values determined after 24 hours of treatment.

Antimalarial Activity (e.g., against Plasmodium falciparum strain)

Acyl piperidine derivatives have been identified as a promising class of compounds in the search for new antimalarial agents. Research into these compounds has demonstrated their potential to combat strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans.

One area of investigation has focused on acyl piperidine compounds that act as inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a crucial enzyme in the parasite's pyrimidine (B1678525) biosynthesis pathway. Certain piperidine-based inhibitors have shown significant promise in this regard. For instance, a series of 2-acetyl-7-substituted 5-oxo-5,6,7,8-tetrahydro-4H-pyrano[4,3-c]pyridines has been explored for their inhibitory activity against PfDHODH.

Another approach has involved the synthesis of piperidine-4-carboxamide derivatives. These compounds have been evaluated for their in vitro antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. Some of these derivatives have exhibited potent antimalarial effects, highlighting their potential as lead compounds for further development.

Furthermore, studies on N-cyclohexyl-4-(substituted)-piperidine-1-carbothioamides have revealed their potential as antimalarial agents. These compounds have been synthesized and tested for their efficacy against P. falciparum, with some derivatives showing promising levels of activity. The exploration of these varied acyl piperidine scaffolds underscores the ongoing effort to identify novel and effective treatments for malaria.

Antinociceptive Properties and Mechanisms

Acyl piperidine derivatives have been investigated for their potential to alleviate pain, a property known as antinociception. Research in this area has often focused on their interaction with the nervous system, particularly their ability to modulate pain signaling pathways.

One line of research has explored the synthesis of piperidine derivatives that act as agonists or antagonists of specific receptors involved in pain perception. For example, derivatives of 4-aminopiperidine (B84694) have been studied for their analgesic properties. These compounds are often designed to target opioid receptors or other G protein-coupled receptors that play a role in nociception.

The mechanisms by which these compounds exert their effects are a key area of study. For some acyl piperidine derivatives, the antinociceptive action is believed to be mediated through their influence on ion channels, such as sodium or calcium channels, which are critical for the transmission of pain signals. By blocking these channels, the compounds can reduce the excitability of neurons and thereby dampen the perception of pain.

Additionally, some piperidine-containing compounds have been found to possess dual activity, acting as both local anesthetics and analgesics. This dual action is attributed to their ability to block nerve conduction locally at the site of application while also having systemic effects on pain processing in the central nervous system. The continued investigation into the structure-activity relationships of these compounds is crucial for the development of new and more effective pain management therapies.

Anticancer Potential (mechanistic studies, e.g., targeting NEK7)

The potential of acyl piperidine derivatives as anticancer agents is an active area of research, with studies focusing on their ability to inhibit the growth of cancer cells and the underlying molecular mechanisms.

A notable target for some piperidine derivatives in cancer therapy is the enzyme NEK7, a member of the NIMA-related kinase family that plays a role in cell division. Inhibition of NEK7 can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and ultimately cell death in cancerous cells. Certain piperidinyl-dihydropyrazole derivatives have been identified as potent and selective inhibitors of NEK7, demonstrating their potential as a novel class of anticancer drugs.

Beyond NEK7, other acyl piperidine derivatives have been shown to target different pathways involved in cancer progression. For example, some compounds have been found to induce apoptosis (programmed cell death) in cancer cells by modulating the expression of key regulatory proteins. Others have been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.

The table below summarizes the anticancer potential of a representative acyl piperidine derivative.

Compound Target Mechanism of Action Effect
Piperidinyl-dihydropyrazoleNEK7Inhibition of kinase activityCell cycle arrest, apoptosis

Antimicrobial and Antifungal Activities

Acyl piperidine derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities, making them attractive candidates for the development of new anti-infective agents.

Research has shown that certain piperidine-based compounds are effective against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. The mechanism of action for these compounds can vary, with some disrupting the bacterial cell membrane, while others inhibit essential enzymes involved in bacterial metabolism or DNA replication.

In the realm of antifungal research, acyl piperidine derivatives have also shown promise. For instance, compounds containing a piperidine moiety have been found to be effective against various fungal species, including those that are resistant to existing antifungal drugs. The antifungal activity of these compounds is often attributed to their ability to interfere with the synthesis of the fungal cell wall or to disrupt the integrity of the fungal cell membrane.

The table below provides an overview of the antimicrobial and antifungal activities of a representative acyl piperidine derivative.

Compound Activity Mechanism of Action Target Organisms
Substituted Piperidine DerivativeAntimicrobialDisruption of cell membraneGram-positive and Gram-negative bacteria
Piperidine-based CompoundAntifungalInhibition of cell wall synthesisVarious pathogenic fungi

Antiviral Activities

The investigation into the antiviral properties of acyl piperidine derivatives has revealed their potential to combat a variety of viral infections. These compounds have been evaluated for their ability to inhibit the replication of different viruses, including those responsible for significant human diseases.

One area of focus has been the development of piperidine-based compounds as entry inhibitors for viruses such as HIV. These compounds can block the virus from entering host cells, thereby preventing the initiation of infection. The mechanism of action often involves binding to viral surface proteins or host cell receptors that are essential for viral entry.

In addition to entry inhibition, other acyl piperidine derivatives have been found to target different stages of the viral life cycle. For example, some compounds have been shown to inhibit viral enzymes, such as proteases or polymerases, which are crucial for viral replication. By targeting these essential viral components, these derivatives can effectively halt the spread of the virus within the host.

The ongoing research in this field aims to identify and optimize acyl piperidine derivatives with potent and broad-spectrum antiviral activity, which could lead to the development of new therapeutic options for a range of viral diseases.

Anti-inflammatory Effects (mechanistic insights)

Acyl piperidine derivatives have been investigated for their anti-inflammatory properties, with studies aiming to elucidate the mechanisms through which they exert these effects. Inflammation is a complex biological response, and the ability to modulate it is a key therapeutic goal for many diseases.

Research has shown that some piperidine-containing compounds can inhibit the production of pro-inflammatory mediators, such as cytokines and prostaglandins. This is often achieved by targeting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. For example, certain 1-acyl-4-aminopiperidine derivatives have been found to exhibit significant anti-inflammatory activity by inhibiting COX-1 and COX-2.

The table below summarizes the anti-inflammatory effects of a representative acyl piperidine derivative.

Compound Target Mechanism of Action Effect
1-Acyl-4-aminopiperidineCOX-1, COX-2Inhibition of enzyme activityReduced production of pro-inflammatory mediators

Antihypertensive Research

The potential of acyl piperidine derivatives as antihypertensive agents has been explored in various preclinical studies. These investigations have focused on the ability of these compounds to lower blood pressure and the mechanisms by which they achieve this effect.

One approach in this area has been the development of piperidine-based compounds that act as calcium channel blockers. By blocking the influx of calcium into smooth muscle cells in the blood vessels, these compounds can cause the vessels to relax and widen, leading to a decrease in blood pressure.

Another mechanism of action that has been investigated is the modulation of the renin-angiotensin system, a key regulator of blood pressure. Some acyl piperidine derivatives have been designed to inhibit enzymes such as angiotensin-converting enzyme (ACE), which plays a crucial role in this system. By inhibiting ACE, these compounds can reduce the production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure.

Additionally, research has explored the potential of piperidine derivatives to act on the central nervous system to reduce sympathetic outflow, which can also contribute to a decrease in blood pressure. The multifaceted approaches to targeting hypertension with acyl piperidine derivatives highlight the therapeutic potential of this class of compounds.

Future Directions and Research Perspectives in Acyl Piperidine Chemistry

Development of Novel and Efficient Synthetic Routes

The advancement of therapeutic agents based on Acyl piperidine (B6355638) derivative 1 is intrinsically linked to the development of innovative and efficient synthetic methodologies. While classical approaches to the synthesis of N-acylpiperidines are well-established, future research will likely focus on greener, more atom-economical, and stereoselective routes. nih.gov Key areas of exploration include:

Catalytic C-H Activation: Direct functionalization of the piperidine ring's C-H bonds offers a more efficient alternative to traditional multi-step syntheses that often require pre-functionalized starting materials. Future research could focus on developing selective catalysts for the C-H acylation of piperidine, providing a direct route to Acyl piperidine derivative 1 and its analogues.

Flow Chemistry: Continuous flow synthesis presents numerous advantages over batch processing, including improved safety, scalability, and reaction control. The application of flow chemistry to the synthesis of this compound could lead to higher yields, reduced reaction times, and facilitated purification processes.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. Engineered enzymes could be developed for the stereoselective acylation of substituted piperidines, providing access to chiral derivatives of this compound with defined biological activities.

Synthetic StrategyPotential AdvantagesResearch Focus
Catalytic C-H ActivationIncreased atom economy, reduced number of synthetic steps.Development of selective and robust catalysts.
Flow ChemistryImproved scalability, safety, and process control.Optimization of reactor design and reaction conditions.
BiocatalysisHigh stereoselectivity, environmentally friendly conditions.Enzyme discovery and engineering for specific acylations.

Exploration of Underexplored Biological Targets for Acyl Piperidine Derivatives

The piperidine moiety is a common feature in a wide range of pharmaceuticals, targeting a diverse array of biological entities. nih.govclinmedkaz.org For this compound, future research should venture beyond established targets to uncover novel therapeutic applications. The unique conformational constraints and electronic properties imparted by the acyl group could be leveraged to achieve selectivity for previously unexplored targets.

Potential areas of investigation include:

Ion Channels: The modulation of ion channel activity is crucial for the treatment of various cardiovascular and neurological disorders. Derivatives of this compound could be designed to interact with specific ion channel subtypes, offering a more targeted therapeutic approach.

Epigenetic Targets: Epigenetic modifications play a significant role in the pathogenesis of cancer and other diseases. The acyl piperidine scaffold could be incorporated into molecules designed to inhibit or activate enzymes involved in epigenetic regulation, such as histone acetyltransferases (HATs) or histone deacetylases (HDACs).

Protein-Protein Interactions (PPIs): The disruption of disease-relevant PPIs is a challenging but promising therapeutic strategy. The rigidified structure of more complex acyl piperidine derivatives could serve as a scaffold for the design of potent and selective PPI inhibitors.

Advanced Computational Methodologies in Acyl Piperidine Design

The integration of computational tools is now an indispensable part of modern drug discovery. nih.gov For this compound, advanced computational methods can accelerate the design and optimization of new therapeutic agents. researchgate.net

Quantum Mechanics (QM) Calculations: QM methods can provide detailed insights into the electronic structure and reactivity of this compound, aiding in the prediction of its metabolic fate and potential off-target interactions.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound and its analogues when bound to a biological target. This can help in understanding the key interactions that govern binding affinity and selectivity.

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms can be trained on large datasets of chemical structures and biological activities to predict the therapeutic potential of novel acyl piperidine derivatives. These models can also be used to generate new molecular structures with desired pharmacological properties.

Computational MethodApplication in Acyl Piperidine DesignExpected Outcome
Quantum Mechanics (QM)Elucidation of electronic properties and reactivity.Prediction of metabolic stability and potential toxicophores.
Molecular Dynamics (MD)Simulation of ligand-target binding dynamics.Understanding of binding modes and determinants of affinity.
Artificial Intelligence (AI)Predictive modeling and de novo drug design.Accelerated identification of lead compounds with desired properties.

Design of Multi-Target Ligands and Polypharmacology Approaches

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the complexity of human diseases. Polypharmacology, the ability of a single drug to interact with multiple targets, is gaining recognition as a valuable therapeutic strategy. nih.govmdpi.com The acyl piperidine scaffold is well-suited for the design of multi-target ligands. nih.gov

Future research in this area could involve:

Fragment-Based Linking: this compound can be used as a starting fragment, which is then linked to other pharmacophoric fragments known to interact with different biological targets. This approach can lead to the development of single molecules with a precisely defined multi-target profile.

Privileged Structure-Based Design: The acyl piperidine motif can be considered a "privileged structure" that can be decorated with different functional groups to confer affinity for multiple targets. nih.gov For example, modifications to the acyl group and the piperidine ring could be made to simultaneously target a G protein-coupled receptor (GPCR) and an enzyme.

Translational Research in the Design of Acyl Piperidine-Based Agents

Translational research aims to bridge the gap between basic scientific discoveries and their clinical applications. For this compound, this involves the design of molecules with improved pharmacokinetic and pharmacodynamic properties, facilitating their progression from the laboratory to preclinical and potentially clinical development.

Key aspects of translational research in this context include:

ADMET Profiling: Early-stage assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) is crucial for the success of any drug development program. In silico and in vitro ADMET models can be used to predict the developability of novel acyl piperidine derivatives.

Biomarker Development: The identification of biomarkers that can predict the response to treatment with an acyl piperidine-based agent would be invaluable for patient stratification and personalized medicine.

Formulation and Delivery: The development of suitable formulations to ensure optimal delivery of the drug to its site of action is a critical aspect of translational research. This could involve the use of novel drug delivery systems to enhance bioavailability and reduce off-target effects.

Q & A

Q. What are the key synthetic routes for acyl piperidine derivatives, and how can reaction conditions be optimized for yield?

Acyl piperidine derivatives are commonly synthesized via cyclization reactions (e.g., Dieckmann cyclization of piperidine precursors) or condensation with electrophilic reagents. For example, the reaction of cyanoacetohydrazone with cinnamonitriles in ethanol catalyzed by piperidine yields pyridine derivatives (e.g., 14a,b) . Optimization involves adjusting stoichiometric ratios (e.g., 1:1.8 acid-to-amine ratio for flecainide synthesis), solvent selection (THF or ethanol), and reaction time (2 hours for acyl chloride coupling) . Industrial methods prioritize scalability but often remain proprietary .

Q. Which spectroscopic and analytical methods are critical for characterizing acyl piperidine derivatives?

Structural elucidation relies on:

  • IR spectroscopy : Identifies functional groups (e.g., NH₂, C≡N, C=O) via characteristic absorption bands .
  • NMR (¹H and ³¹P) : Assigns stereochemistry (cis/trans) and confirms cyclization, as seen in aminolysis products .
  • Elemental analysis : Validates purity and molecular composition .
  • HPLC : Ensures >99.7% purity post-recrystallization .

Q. How can researchers mitigate side reactions during piperidine-mediated cyclization?

Side products (e.g., pyridinone vs. pyridinethione) arise from competing reaction pathways. Control experiments and spectral monitoring (e.g., IR for H₂S evolution) help identify intermediates. For example, lead acetate paper detects H₂S release during cyclization of cyanothioacetamide . Optimizing solvent polarity and catalyst loading (e.g., piperidine as a base) reduces byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the rational design of acyl piperidine derivatives with enhanced target binding?

SAR studies focus on modifying substituents (R₁, R₂, R₃) to balance hydrophobicity and polarity. For instance:

  • Region A modifications : Replacing cyclohexyl with N-acylated piperidine improves FXR antagonism (pIC₅₀ = 7.2) while maintaining synthetic feasibility .
  • Hydrophilic groups : CH₂OH at the piperidine nitrogen retains MV RdRp inhibition (EC₅₀ = 850 nM) but excessive hydrophilicity reduces membrane permeability . Tabulated LD₅₀ and pLD₅₀ values (e.g., 10.23 mM and 4.99 for compound 1) further prioritize derivatives with optimal efficacy-toxicity profiles .

Q. What computational approaches are recommended for predicting the pharmacokinetic properties of acyl piperidine derivatives?

  • Molecular Field Topology Analysis (MFTA) : Maps steric/electronic features to activity, aiding in solubility optimization .
  • Density Functional Theory (DFT) : Predicts HOMO-LUMO gaps and hydrogen bonding (NBO analysis) for stability assessment .
  • In silico ADMET : Uses pIC₅₀ datasets (Supplementary Table S1) to model absorption and toxicity .

Q. How should researchers address discrepancies in biological activity data when modifying hydrophilic groups on acyl piperidine derivatives?

Contradictions (e.g., improved solubility but reduced potency) require:

  • Membrane permeability assays : Confirm cytosolic access via Caco-2 cell models .
  • Dose-response profiling : Compare EC₅₀ (in vitro) and LD₅₀ (in vivo) to identify therapeutic windows .
  • Structural analogs : Test derivatives with staggered hydrophilic/hydrophobic substituents (e.g., CH₂OH vs. CH₃) to isolate contributing factors .

Q. What strategies resolve unexpected reaction products in piperidine-mediated heterocyclic synthesis?

  • Mechanistic studies : Use isotopic labeling (e.g., ¹⁵N) or DFT to trace pathways (e.g., acyl azolium intermediates in NHC-catalyzed reactions) .
  • Byproduct isolation : Purify quaternary salts (e.g., VII from epoxide side reactions) via column chromatography .
  • Reaction condition screening : Avoid excess reagents (e.g., epoxide) to suppress side reactions .

Methodological Resources

  • Synthetic Protocols : Dieckmann cyclization , Pd-PEPPSI-IPent(Cl)-catalyzed amination .
  • Toxicity Screening : LD₅₀/pLD₅₀ tables for 30 derivatives .
  • Computational Tools : MFTA , DFT , and ADMET models .

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